6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic organic compound classified under the chromone derivatives. This compound exhibits a unique structure that contributes to its potential biological activities, making it of interest in medicinal chemistry and various scientific research applications. The molecular formula for this compound is , and its molecular weight is approximately 297.26 g/mol .
The synthesis of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one typically involves a multi-step organic reaction process. One common method includes the condensation reaction between 3-nitrobenzaldehyde and 6-methoxy-2-hydroxyacetophenone. The reaction is usually facilitated by a base, such as potassium carbonate, in an organic solvent like ethanol, under reflux conditions.
The compound features a chromone backbone with a methoxy group at position six and a nitrophenyl group at position two. The structural representation can be detailed as follows:
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)[N+](=O)[O-]The compound's structure allows for potential interactions with biological targets, which may contribute to its pharmacological properties.
6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one can undergo several chemical reactions:
These reactions typically require specific conditions, such as temperature control and choice of solvent, to achieve optimal yields and selectivity.
The mechanism of action for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one is not fully elucidated but is believed to involve interactions with various molecular targets:
Further research is necessary to clarify its exact mechanisms and identify specific biological pathways affected by this compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.26 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
These properties indicate that the compound's behavior in various environments can significantly influence its applications in research and industry .
6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one has several notable applications:
This compound's diverse applications underscore its significance in both scientific research and potential industrial uses.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4